(S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
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Overview
Description
(S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and two methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials such as amino alcohols with dihaloalkanes under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction. This can be achieved by reacting the Boc-protected morpholine with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Deprotected amines
Scientific Research Applications
(S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The presence of the Boc protecting group and hydroxymethyl functionality allows for selective binding and interaction with target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine can be compared with other morpholine derivatives such as:
- (S)-4-Boc-2,2-dimethyl-morpholine
- (S)-4-Boc-5-methyl-2,2-dimethyl-morpholine
- (S)-4-Boc-5-hydroxy-2,2-dimethyl-morpholine
Uniqueness
The uniqueness of this compound lies in its specific structural features, including the combination of the Boc protecting group, hydroxymethyl group, and dimethyl substitution on the morpholine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
YOYWIKXSQOIMTP-VIFPVBQESA-N |
Isomeric SMILES |
CC1(CN([C@H](CO1)CO)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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